molecular formula C11H9NO2 B1268843 3-acetyl-1H-quinolin-2-one CAS No. 50290-20-5

3-acetyl-1H-quinolin-2-one

Cat. No. B1268843
CAS RN: 50290-20-5
M. Wt: 187.19 g/mol
InChI Key: YFNDTCZARIEYNK-UHFFFAOYSA-N
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Description

3-acetyl-1H-quinolin-2-one is a compound with the molecular weight of 187.2 . It is a pale-yellow to yellow-brown solid at room temperature . The IUPAC name for this compound is 3-acetyl-2(1H)-quinolinone .


Synthesis Analysis

The synthesis of quinolin-2-ones has been achieved through various methods. One approach involves the direct acetylation of N-substituted-4-hydroxyquinolin-2(1H)-ones with acetyl chloride . Another method involves a photocatalytic approach from easily available quinoline-N-oxides . A sequential 4 component Ugi–Knoevenagel condensation of an aminophenylketone, an aromatic aldehyde possessing electron donating moieties, cyanoacetic acid and an aliphatic isocyanide, in moderate to good yields (49–71%) has also been reported .


Molecular Structure Analysis

The structure of 3-acetyl-1H-quinolin-2-one can exist in four possible tautomeric forms . Semiempirical quantum mechanics calculations indicate that one of these forms is the most stable .


Chemical Reactions Analysis

The chemistry of 3-acetyl-4-hydroxyquinolin-2(1H)-ones has attracted increased attention in both synthetic organic and medicinal chemistry . The compound has been used in the creation of anticancer medications . All the synthesized compounds exhibited well conserved hydrogen bonding with one or more amino acid residues in the active pocket of EGFR tyrosine kinase .


Physical And Chemical Properties Analysis

3-acetyl-1H-quinolin-2-one is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 187.2 .

Scientific Research Applications

Anticancer Activity

3-acetyl-1H-quinolin-2-one: derivatives have been identified as promising anticancer agents. They exhibit potential in inhibiting the growth of cancer cells by interfering with various cellular processes. Research has shown that these compounds can target specific pathways involved in cancer cell proliferation and survival, making them valuable in the development of new chemotherapy drugs .

Antioxidant Properties

The antioxidant properties of 3-acetyl-1H-quinolin-2-one are significant in the field of medicinal chemistry. Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to chronic diseases. These compounds can scavenge free radicals, thereby preventing cell damage .

Anti-Inflammatory Applications

Inflammation is a biological response to harmful stimuli, and chronic inflammation can lead to various diseases3-acetyl-1H-quinolin-2-one derivatives have shown anti-inflammatory activity, which could be harnessed in the treatment of inflammatory disorders .

Antimalarial Potential

Malaria is a life-threatening disease caused by parasites that are transmitted to people through the bites of infected mosquitoes. Quinoline derivatives, including 3-acetyl-1H-quinolin-2-one , have a history of use in antimalarial drugs. Their ability to inhibit the growth of Plasmodium species makes them a focus of antimalarial drug development .

Anti-SARS-CoV-2 (COVID-19)

The global pandemic has accelerated the search for effective treatments against SARS-CoV-23-acetyl-1H-quinolin-2-one and its derivatives have been explored for their potential to inhibit the virus, contributing to the pool of compounds under investigation for COVID-19 therapy .

Antituberculosis Activity

Tuberculosis remains a major global health challenge. 3-acetyl-1H-quinolin-2-one compounds have demonstrated activity against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. This opens up possibilities for their use in creating more effective antituberculosis drugs .

Cardiovascular Applications

Cardiovascular diseases are the leading cause of death globally. Compounds like 3-acetyl-1H-quinolin-2-one are being studied for their cardiovascular effects, including their potential to act as vasodilators or in the treatment of arrhythmias .

Neuroprotective Effects

Neurodegenerative diseases such as Parkinson’s and Alzheimer’s are characterized by the progressive loss of structure or function of neurons3-acetyl-1H-quinolin-2-one derivatives have shown promise as neuroprotective agents, potentially aiding in the treatment or prevention of these debilitating conditions .

Each of these applications represents a unique field of study where 3-acetyl-1H-quinolin-2-one plays a pivotal role. Ongoing research continues to uncover new potential uses and mechanisms of action, highlighting the versatility of this compound in scientific research and drug development. The information provided here is based on the latest available research and highlights the broad spectrum of pharmacological activities associated with 3-acetyl-1H-quinolin-2-one . For further details and specific studies, the cited sources offer a wealth of information .

Safety And Hazards

The safety information available indicates that 3-acetyl-1H-quinolin-2-one may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

Future Directions

The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production . These reactions have aroused great interest and gave us a clear direction for future research .

properties

IUPAC Name

3-acetyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7(13)9-6-8-4-2-3-5-10(8)12-11(9)14/h2-6H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNDTCZARIEYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344745
Record name 3-acetyl-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-acetyl-1H-quinolin-2-one

CAS RN

50290-20-5
Record name 3-acetyl-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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